Cas no 15920-93-1 ((S)-2-Amino-3-(methylamino)propanoic acid)

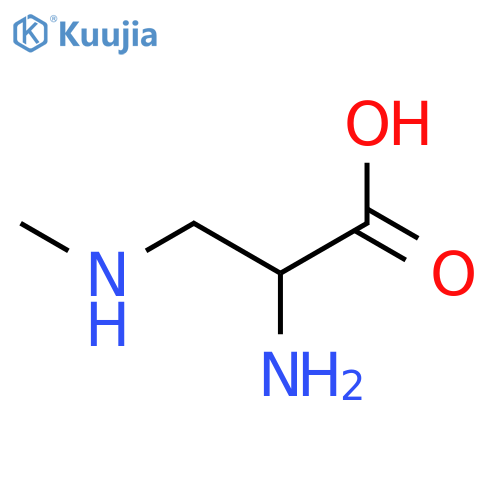

15920-93-1 structure

商品名:(S)-2-Amino-3-(methylamino)propanoic acid

(S)-2-Amino-3-(methylamino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-Amino-3-(methylamino)propanoic acid

- B-METHYLAMINO-L-ALANINE

- L-SS-(N-METHYLAMINO)ALANINE

- 2-Amino-3-(methylamino)propanoicAcid,BMAA

- L-β-(N-methylamino) alanine

- -Methylamino-L-alanine

- 3-(N-Methylamino)-L-alanine

- S(+)-2-Amino-3-(methylamino)propionic acid

- β-Methylamino-L-alan

- β-Methylamino-L-alanine

- (2S)-2-amino-3-(methylamino)propanoic acid

- AKOS006272382

- SCHEMBL43839

- 2-Amino-3-methylamino-propionic acid

- UJVHVMNGOZXSOZ-VKHMYHEASA-N

- BMAA

- 3-Methylamino-L-alanine

- L-(.BETA.-METHYLAMINO)ALANINE

- beta-(N-Methylamino)-L-alanine

- AMY22064

- PS-12000

- NS00075477

- A-(N-methylamino) alanine

- A3518

- BMAA (hydrochloride)

- PROPIONIC ACID, 2-AMINO-3-(METHYLAMINO)-, L-

- Propionic acid, alpha-amino-beta-methylamino-, L-

- .BETA.-METHYLAMINO-L-ALANINE

- (S)-2-Amino-3-(methylamino)-propanoic acid

- AKOS015854057

- L-alpha-amino-beta-(methylamino)propanoic acid

- EX-A1666

- 108SA6URTV

- Propionic acid, alpha-amino-beta-methylamino-

- L-alpha-Amino-beta-(methylamino)propionic acid

- ?-METHYLAMINO-L-ALANINE DIHYDROCHLORIDE

- L-Alanine, 3-(methylamino)-

- L-Bmaa

- .BETA.-(N-METHYLAMINO)-L-ALANINE

- DTXSID60166611

- L-

- ?-N-Methylamino-L-Ala

- 15920-93-1

- 3-(Methylamino)-L-alanine

- UNII-108SA6URTV

- MFCD08063270

- (S)-2-amino-3-(methylamino)propanoicacid

- CHEMBL11488

- C08291

- S(+)-.BETA.-METHYL-.ALPHA.,.BETA.-DIAMINOPROPIONIC ACID

- CHEBI:73169

- L-BMAA HCl

- beta-n-methylaminoalanine

- Alanine, 3-(methylamino)-

- L-.ALPHA.-AMINO-.BETA.-(METHYLAMINO)PROPIONIC ACID

- -N-Methylamino-L-alanine

- (S)-2-AMINO-3-METHYLAMINOPROPANOIC ACID

- BETA-N-METHYLAMINO-L-ALA

- beta-N-Methylamino-L-alanine

- β-N-methylamino-L-alanine

- beta-Methylaminoalanine

- ?-METHYLAMINO-L-ALANINE

-

- MDL: MFCD00242696

- インチ: InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m0/s1

- InChIKey: UJVHVMNGOZXSOZ-VKHMYHEASA-N

- ほほえんだ: CNC[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 118.07400

- どういたいしつりょう: 118.074228

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 84.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): -3.8

じっけんとくせい

- 密度みつど: 1.157

- ふってん: 284.2 °C at 760 mmHg

- フラッシュポイント: 125.7 °C

- 屈折率: 1.484

- ようかいど: H2O: solutions may be stored for several days at 4?#x00b0;Csoluble

- PSA: 75.35000

- LogP: -0.29110

(S)-2-Amino-3-(methylamino)propanoic acid セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: S22

- セキュリティ用語:S22-24/25

- 危険レベル:IRRITANT

- ちょぞうじょうけん:−20°C

(S)-2-Amino-3-(methylamino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-12000-1G |

(S)-2-Amino-3-(methylamino)-propanoic acid |

15920-93-1 | >95% | 1g |

£1400.00 | 2025-02-08 | |

| abcr | AB450059-250mg |

(S)-2-Amino-3-(methylamino)propanoic acid (H-L-Dap(Me)-OH); . |

15920-93-1 | 250mg |

€470.80 | 2025-03-19 | ||

| Chemenu | CM283329-1g |

(S)-2-Amino-3-(methylamino)propanoic acid |

15920-93-1 | 95% | 1g |

$729 | 2021-06-09 | |

| A2B Chem LLC | AA80881-1g |

(S)-2-Amino-3-(methylamino)propanoic acid |

15920-93-1 | 1g |

$933.00 | 2024-04-20 | ||

| abcr | AB450059-1g |

(S)-2-Amino-3-(methylamino)propanoic acid (H-L-Dap(Me)-OH); . |

15920-93-1 | 1g |

€1080.20 | 2025-03-19 | ||

| Chemenu | CM283329-1g |

(S)-2-Amino-3-(methylamino)propanoic acid |

15920-93-1 | 95% | 1g |

$729 | 2022-06-12 | |

| Ambeed | A719755-1g |

(S)-2-Amino-3-(methylamino)propanoic acid |

15920-93-1 | 95% | 1g |

$575.0 | 2024-04-23 |

(S)-2-Amino-3-(methylamino)propanoic acid 関連文献

-

Anthony R. Carroll,Brent R. Copp,Rohan A. Davis,Robert A. Keyzers,Michèle R. Prinsep Nat. Prod. Rep. 2023 40 275

-

Alescia Cullen,Leanne A. Pearson,Rabia Mazmouz,Tianzhe Liu,Angela H. Soeriyadi,Sarah E. Ongley,Brett A. Neilan Nat. Prod. Rep. 2019 36 1117

-

Stephanie L. Bishop,Susan J. Murch Analyst 2020 145 13

-

Stuart W. Dyer,Joseph A. Needoba,Tawnya D. Peterson Anal. Methods 2019 11 3126

15920-93-1 ((S)-2-Amino-3-(methylamino)propanoic acid) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15920-93-1)(S)-2-Amino-3-(methylamino)propanoic acid

清らかである:99%

はかる:1g

価格 ($):518.0